Propanenitrile-25

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

It is a simple aliphatic nitrile and appears as a colorless, water-soluble liquid with a sweetish, pleasant, and ethereal odor . Propanenitrile-25 is used as a solvent and a precursor to other organic compounds .

Synthetic Routes and Reaction Conditions:

From Halogenoalkanes: this compound can be synthesized by heating a halogenoalkane (such as 1-bromopropane) under reflux with a solution of sodium or potassium cyanide in ethanol.

From Amides: Another method involves dehydrating amides.

From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide in an addition reaction to produce hydroxynitriles.

Industrial Production Methods:

Hydrogenation of Acrylonitrile: The main industrial route to this compound is the hydrogenation of acrylonitrile.

Ammoxidation of Propanol: Propanol or propionaldehyde can be ammoxidized to produce this compound.

Byproduct of Electrodimerisation: this compound is also a byproduct of the electrodimerisation of acrylonitrile to adiponitrile.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly detailed.

Reduction: It can be reduced to propylamines by hydrogenation.

Substitution: The nitrile group can be substituted in various reactions, such as nucleophilic substitution with halogenoalkanes.

Common Reagents and Conditions:

Potassium Cyanide in Ethanol: Used for the nucleophilic substitution of halogenoalkanes to form nitriles.

Phosphorus (V) Oxide: Used for the dehydration of amides to form nitriles.

Hydrogen Cyanide: Used for the addition reaction with aldehydes and ketones to form hydroxynitriles.

Major Products:

Propylamines: Formed by the reduction of this compound.

Hydroxynitriles: Formed by the addition of hydrogen cyanide to aldehydes and ketones.

科学的研究の応用

Propanenitrile-25 has various applications in scientific research:

作用機序

The mechanism of action of propanenitrile-25 involves its functional group, the nitrile (-CN) group. This group is highly polar and can participate in various chemical reactions, such as nucleophilic substitution and addition reactions . The nitrile group can be hydrolyzed to form carboxylic acids or reduced to form amines . These reactions are facilitated by the electron-withdrawing nature of the nitrile group, which makes the carbon atom electrophilic and susceptible to nucleophilic attack .

類似化合物との比較

Acetonitrile (CH₃CN): A simpler nitrile with a lower boiling point and used as a solvent in various chemical reactions.

Butanenitrile (CH₃CH₂CH₂CN): A longer-chain nitrile with similar properties but a higher boiling point.

Succinonitrile (NCCH₂CH₂CN): A dinitrile with two nitrile groups, used in the synthesis of polymers and other materials.

Uniqueness: Propanenitrile-25 is unique due to its balance of properties, such as its boiling point, solubility, and reactivity. It serves as a versatile intermediate in organic synthesis and industrial applications .

生物活性

Propanenitrile-25, a nitrile compound, has garnered attention due to its notable biological activities, particularly its interaction with AMPA receptors and potential anticonvulsant properties. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a 2-cyanoethyl group that significantly enhances its biological activity. The nitrile functional group (-CN) is polar and reactive, allowing for various chemical interactions that are crucial for its biological effects.

The primary mechanism through which this compound exerts its effects is by acting as an antagonist to AMPA receptors. These receptors are essential for excitatory neurotransmission in the central nervous system. By inhibiting these receptors, this compound reduces neuronal excitability, which is hypothesized to contribute to its anticonvulsant effects.

Key Mechanistic Insights

- AMPA Receptor Antagonism : this compound competes with glutamate at AMPA receptors, leading to decreased calcium influx and reduced neuronal firing rates.

- Anticonvulsant Activity : In animal models of epilepsy, this compound has shown efficacy in reducing seizure frequency, indicating its potential therapeutic application in seizure disorders.

Research Findings and Case Studies

Recent studies have explored the efficacy and safety profile of this compound:

Synthetic Routes and Applications

The synthesis of this compound typically involves nucleophilic substitution reactions using potassium cyanide or hydrogen cyanide in various solvents. The synthetic pathways are optimized to enhance yield and purity, making it suitable for further biological testing.

Toxicological Profile

This compound has been assessed for its toxicological effects using established protocols such as the NIOSH Occupational Exposure Banding Process. This process evaluates multiple health endpoints including acute toxicity and potential reproductive effects. The compound was classified within a safe exposure band, indicating low risk under controlled conditions .

特性

CAS番号 |

10419-75-7 |

|---|---|

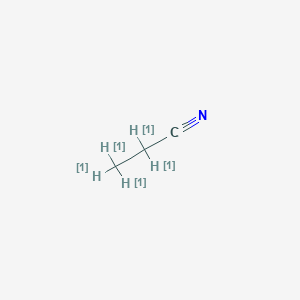

分子式 |

C3H5N |

分子量 |

60.11 g/mol |

IUPAC名 |

2,2,3,3,3-pentadeuteriopropanenitrile |

InChI |

InChI=1S/C3H5N/c1-2-3-4/h2H2,1H3/i1D3,2D2 |

InChIキー |

FVSKHRXBFJPNKK-ZBJDZAJPSA-N |

SMILES |

CCC#N |

異性体SMILES |

[2H]C([2H])([2H])C([2H])([2H])C#N |

正規SMILES |

CCC#N |

ピクトグラム |

Flammable; Acute Toxic; Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Propanenitrile-25 exert its effects on AMPA receptors? What are the downstream consequences of this interaction?

A1: this compound acts as an antagonist of AMPA receptors []. While the precise molecular details of this interaction haven't been fully elucidated in the provided research, it's known that AMPA receptors are glutamate-gated ion channels crucial for excitatory neurotransmission in the central nervous system. By antagonizing these receptors, this compound effectively reduces neuronal excitability. This mechanism is thought to underlie its anticonvulsant activity, as demonstrated by its efficacy in animal models of epilepsy [].

Q2: How do structural modifications to this compound influence its anticonvulsant activity?

A2: Research indicates that the 2-cyanoethyl group in this compound is crucial for its enhanced inhibitory activity against AMPA receptors compared to its analog with an allyl group []. Furthermore, the presence of specific substituents, like the 4-(trifluoromethoxy)phenyl group, contributes significantly to its potency in preventing both maximal electroshock (MES)- and pentylenetetrazol (PTZ)-induced seizures in mice []. This suggests a structure-activity relationship where these structural features are essential for optimal interaction with the AMPA receptor and subsequent anticonvulsant effects.

Q3: What analytical techniques were employed to characterize this compound?

A3: While the provided research [] focuses primarily on the pharmacological evaluation of this compound, its synthesis and the characterization of related analogs are detailed in the study. Techniques like nuclear magnetic resonance (NMR) and Fourier transform infrared (FTIR) spectroscopy were likely employed to confirm the compound's structure and purity []. These methods provide valuable information about the compound's chemical composition and arrangement of atoms.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。